![molecular formula C12H11NO3 B3045053 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1017432-85-7](/img/structure/B3045053.png)
5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Overview
Description
The compound “5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Attached to this ring is a carboxylic acid group and a 2,5-dimethylphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid”, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications
Synthesis of Derivatives
5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid has been utilized in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, a process that included reactions with acetic anhydride and hydroxylamine (Potkin, Petkevich, & Kurman, 2009). Additionally, its carbonitrile derivative was transformed into 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine, leading to the synthesis of sulfonamides and urea derivative containing 5-(2,5-dimethylphenyl)isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).
Use in Photophysical and Nonlinear Optical Behavior Studies
Research has been conducted on compounds derived from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid to explore their nonlinear optical properties. For example, novel compounds like 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized to investigate their third-order nonlinear optical properties, demonstrating potential in optical limiting behavior (Murthy et al., 2013).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore, derived from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid, has been proposed as a photoremovable protecting group for carboxylic acids. This application highlights its significance in organic synthesis, where direct photolysis of its esters in certain solvents leads to the formation of corresponding carboxylic acids (Klan, Zabadal, & Heger, 2000).
Synthesis of Esters and Derivatives
Esters derived from this compound, along with 4,5-dichloro-1,2-thiazole-3-carboxylic acids, have been synthesized using natural alcohols like L-menthol and synthetic analogs (Petkevich et al., 2014). This indicates its versatility in creating diverse chemical structures.
Exploration in Organic Chemistry
The compound has also been pivotal in organic chemistry, specifically in understanding the chemistry of oxazoles. It has been used in the study of mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles, providing insights into complex chemical reactions and structures (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reaction, in which similar compounds participate, involves the formation of carbon–carbon bonds . This process can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Pharmacokinetics
A compound with a similar structure, 2-(2,5-dimethylphenyl)acetic acid, is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.68 (iLOGP) and 2.11 (XLOGP3) . These properties can impact the bioavailability of the compound.
Result of Action
The sm cross-coupling reaction, in which similar compounds participate, results in the formation of carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various cellular processes.
Action Environment
It’s worth noting that the sm cross-coupling reaction, in which similar compounds participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-8(2)9(5-7)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPIYDSXRNGMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640598 | |
Record name | 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017432-85-7 | |
Record name | 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.